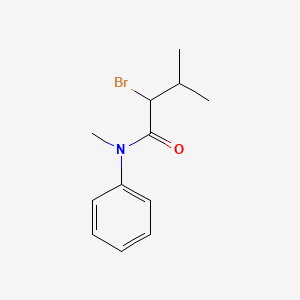

2-bromo-N,3-dimethyl-N-phenylbutanamide

描述

Structural Classification and Significance within Amide Chemistry

2-Bromo-N,3-dimethyl-N-phenylbutanamide, with the molecular formula C₁₂H₁₆BrNO, belongs to the class of α-haloamides. This classification is pivotal as the presence of a bromine atom on the carbon adjacent (the α-position) to the carbonyl group significantly influences the compound's chemical reactivity. The amide functional group itself is a cornerstone of organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in numerous pharmaceuticals.

The structure of this compound is notable for being a tertiary amide, with the nitrogen atom bonded to both a methyl and a phenyl group. This N,N-disubstitution precludes the presence of an N-H bond, which has several implications for its chemical behavior. Unlike primary and secondary amides, it cannot act as a hydrogen bond donor at the nitrogen atom, which affects its intermolecular interactions and physical properties such as boiling point and solubility. The tertiary nature of the amide can also influence its stability and reactivity in certain chemical transformations. acs.org

The presence of both N-alkylation (the methyl group) and N-arylation (the phenyl group) on the amide nitrogen is a key structural feature. The synthesis of such N,N-disubstituted amides can be challenging, often requiring specific catalytic systems to achieve efficient C-N bond formation. nih.gov The stereocenter at the α-carbon, where the bromine atom is attached, introduces the possibility of chirality, a critical consideration in many biological and chemical applications.

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds are a broad and vital class of molecules with applications ranging from pharmaceuticals and agrochemicals to materials science. The introduction of a halogen atom into an organic framework can profoundly alter its physical, chemical, and biological properties. In the case of this compound, the bromine atom is not merely a substituent but a key functional handle that dictates its reactivity.

A significant area of research in halogenated compounds is the study of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) on another molecule. nih.gov The bromine atom in this compound, due to the electron-withdrawing nature of the adjacent carbonyl group, is polarized, creating a region of positive electrostatic potential (a σ-hole) that can interact with electron donors like the oxygen or nitrogen atoms of other molecules. researchgate.net Such interactions can play a crucial role in the crystal packing of the compound and its recognition at the active sites of biological macromolecules. nih.gov

The reactivity of α-haloamides, in general, is a subject of extensive study. The α-halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. nih.gov Furthermore, α-bromo amides are precursors for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Current Academic Landscape and Research Gaps

The academic landscape surrounding this compound itself is not extensively populated with dedicated studies. Much of the available information comes from its listing in chemical supplier catalogs, which provide basic physical data but lack in-depth research findings. However, the broader field of α-haloamide chemistry is an active area of investigation.

Current research on related compounds focuses on several key areas:

Synthesis and Functionalization: Developing new and efficient methods for the synthesis of α-haloamides and their subsequent functionalization is a major theme. This includes catalytic asymmetric methods to control the stereochemistry at the α-carbon. nih.gov

Reaction Mechanisms: Elucidating the mechanisms of reactions involving α-haloamides, such as nucleophilic substitutions and radical processes, is crucial for optimizing reaction conditions and expanding their synthetic utility. nih.gov

Biological Applications: While specific biological data for this compound is limited, related α-haloamides have been investigated for their potential as enzyme inhibitors and as intermediates in the synthesis of biologically active molecules.

A significant research gap is the lack of detailed experimental and computational studies focused specifically on this compound. There is a need for comprehensive characterization of its spectroscopic properties, a definitive determination of its crystal structure through X-ray diffraction, and a thorough investigation of its reactivity profile. Understanding the precise influence of the N-methyl and N-phenyl substituents on its chemical behavior, in comparison to other N-substituted α-bromoamides, remains an open area for inquiry.

Overview of Potential Research Avenues and Methodologies

Building on the existing knowledge of α-haloamide chemistry, several promising research avenues for this compound can be envisioned.

Synthetic and Mechanistic Studies:

Optimized Synthesis: A systematic study to optimize the synthesis of this compound could be undertaken. This would involve the bromination of the precursor, N,3-dimethyl-N-phenylbutanamide, using various brominating agents (e.g., N-bromosuccinimide, bromine) and reaction conditions to maximize yield and purity.

Nucleophilic Substitution Reactions: The reactivity of the compound with a range of nucleophiles (e.g., amines, thiols, alkoxides) could be explored to synthesize a library of new derivatives. nih.gov The stereochemical outcome of these reactions would be of particular interest.

Cross-Coupling Reactions: The utility of this compound as a substrate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be investigated to form new C-C, C-N, and C-O bonds. nih.gov

Structural and Spectroscopic Analysis:

Full Spectroscopic Characterization: A comprehensive analysis using modern spectroscopic techniques is essential. This would include:

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and connectivity. The chemical shift of the proton at the α-carbon is expected to be in the range of δ 4.5–5.0 ppm due to the deshielding effect of the bromine atom.

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch, which is anticipated to appear around 1650–1680 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry to confirm the exact mass and aid in structural elucidation through fragmentation patterns.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the three-dimensional structure. This would also allow for the detailed study of intermolecular interactions, including any potential halogen bonding, in the solid state. researchgate.net

Computational Chemistry:

DFT Calculations: Density Functional Theory (DFT) calculations could be employed to model the electronic structure, predict spectroscopic properties, and investigate reaction mechanisms. This could provide insights into the stability of reaction intermediates and transition states.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BrNO | |

| Molecular Weight | 270.17 g/mol | |

| CAS Number | 1017036-82-6 |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Expected Range/Value | Reference |

| ¹H NMR | CH-Br proton | δ ~4.5–5.0 ppm | |

| IR Spectroscopy | Amide C=O stretch | ~1650–1680 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M+) for C₁₂H₁₆⁷⁹BrNO | m/z ≈ 270 | |

| Mass Spectrometry | Molecular Ion (M+) for C₁₂H₁₆⁸¹BrNO | m/z ≈ 272 |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-N,3-dimethyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSBQCHYDXEEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis

Stereochemical Aspects and Chirality

The chirality of 2-bromo-N,3-dimethyl-N-phenylbutanamide originates from the stereogenic center at the C2 carbon, which is bonded to a bromine atom, a carbonyl group, a methyl group, and an isopropyl group. This results in the existence of two enantiomers, (R)-2-bromo-N,3-dimethyl-N-phenylbutanamide and (S)-2-bromo-N,3-dimethyl-N-phenylbutanamide.

The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for stereospecific studies. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective technique for this purpose. nih.govmdpi.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective in resolving racemic mixtures of various chiral compounds, including amides. nih.gov For instance, a structurally related compound, (rac)-N-(2-Bromo-4,6-dimethylphenyl)-2-phenylacetamide, was successfully resolved into its enantiomers using an (S,S)-Whelk-O1 HPLC column. nih.gov

The assessment of enantiomeric purity, typically expressed as enantiomeric excess (% ee), is crucial after resolution. This is also commonly determined using chiral HPLC by comparing the peak areas of the two enantiomers.

Table 1: Hypothetical Chiral HPLC Resolution Data for this compound

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: This data is hypothetical and for illustrative purposes, as specific experimental data for the enantiomeric resolution of this compound is not publicly available.

Determining the absolute configuration (R or S) of the enantiomers is essential for understanding their specific interactions in a chiral environment. Single-crystal X-ray diffraction is the most definitive method for assigning the absolute configuration of a crystalline compound. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the unambiguous determination of the spatial arrangement of atoms.

In the absence of a suitable crystal, indirect methods can be employed. These often involve the chemical correlation of the enantiomer to a compound of known absolute configuration or the use of spectroscopic techniques such as vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) in conjunction with quantum chemical calculations.

The conformation of the butanamide backbone and the orientation of the N-phenyl group are influenced by steric and electronic factors. The rotation around the C(O)-N amide bond is restricted due to its partial double bond character, leading to the existence of cis and trans rotamers. rsc.orgastr.ro For tertiary amides like this compound, the energy barrier for this rotation is significant. nih.gov

Furthermore, rotation around the N-C(aryl) bond can be hindered, particularly in the presence of ortho substituents on the phenyl ring, which can lead to atropisomerism. In the case of this compound, the N-methyl and N-phenyl groups, along with the bulky butanamide portion, create a sterically crowded environment that influences the preferred conformations. Computational studies on related ortho-substituted tertiary aromatic amides have shown increased rotational barriers around both the N-C(O) and C-C(O) bonds. rsc.org

The relative populations of different rotamers can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, often at variable temperatures. astr.ro The dynamic interchange between conformers can be studied by observing changes in the NMR spectrum as a function of temperature. At low temperatures, where the interchange is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature increases, these signals may broaden and coalesce as the rate of interchange increases.

The study of related N-aryl amides has shown that the equilibrium between cis and trans amide rotamers can be influenced by the steric bulk of the substituents on the nitrogen atom and the acyl group. researchgate.net In N-methyl-N-aryl amides, the cis conformation is often preferred. nih.gov The dynamic behavior is crucial as the interconversion between different stereoisomers can occur under specific conditions. nih.gov

Spectroscopic Applications for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, particularly for distinguishing between its various isomers.

High-resolution NMR spectroscopy is a powerful tool for differentiating between diastereomers and rotamers. The chemical shifts of protons and carbons are highly sensitive to their local electronic and steric environment. For diastereomers, which have different spatial arrangements of atoms, distinct NMR spectra are expected. nih.govjiangnan.edu.cn

In the case of this compound, if it were to form diastereomers (for example, by introduction of another chiral center), one would expect to see different chemical shifts for corresponding nuclei in the ¹H and ¹³C NMR spectra of each diastereomer. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which is invaluable for determining the relative stereochemistry and conformational preferences. nih.gov For instance, NOE correlations can help to establish the preferred orientation of the N-phenyl group relative to the butanamide backbone.

Table 2: Expected ¹H NMR Chemical Shift Differences for Diastereomers

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Rationale for Difference |

| H2 | 4.85 | 4.95 | Different magnetic environment due to spatial arrangement |

| N-CH₃ | 3.20 | 3.25 | Anisotropic effect of the phenyl ring |

| C3-H | 2.50 | 2.60 | Shielding/deshielding effects from neighboring groups |

Note: This table presents hypothetical data to illustrate the expected differences in NMR spectra for a pair of diastereomers of a compound similar to this compound.

The study of rotamers in multi-substituted amides by NMR has shown that the ratio of these isomers is dependent on the steric bulk around the amide bond. astr.roresearchgate.net For this compound, the presence of distinct sets of signals in the NMR spectrum at room temperature would indicate the slow-exchange regime for the interconversion of rotamers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy: The infrared spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the amide C=O stretching vibration. For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹. The presence of the electron-withdrawing bromine atom at the α-position may induce a slight shift in this frequency compared to its non-halogenated counterpart. The C-N stretching vibration of the amide group is expected to be observed in the 1300-1400 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl group will be present above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups will appear just below 3000 cm⁻¹. The C-Br stretching vibration is anticipated to be in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the phenyl group are expected to produce characteristic bands. The symmetric "ring-breathing" mode is often a strong and sharp peak in the Raman spectrum. The C=O stretch, while strong in the IR, is generally weaker in the Raman spectrum. Conversely, the C-Br bond, which can be a weak absorber in the IR, may show a more prominent signal in the Raman spectrum, providing a clear indication of the halogen's presence.

A comparative table of expected and observed vibrational frequencies for the key functional groups is presented below, with data for N,3-dimethyl-N-phenylbutanamide included for reference.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for N,3-dimethyl-N-phenylbutanamide (Vapor Phase IR) google.com | Vibrational Mode |

| Aromatic C-H | >3000 | Not specified | Stretching |

| Aliphatic C-H | <3000 | Not specified | Stretching |

| Amide C=O | 1650-1680 | Not specified | Stretching |

| C-N | 1300-1400 | Not specified | Stretching |

| C-Br | 500-700 | Not applicable | Stretching |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The electronic spectrum of this compound is expected to be primarily influenced by the phenylacetamide chromophore. The phenyl ring and the amide group constitute a conjugated system.

UV-Vis Absorption: Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For the N-phenylamide moiety, π → π* transitions are expected. These transitions, originating from the benzene (B151609) ring, are likely to appear as a strong absorption band around 200-220 nm and a weaker, fine-structured band in the 250-270 nm region. The presence of the N-methyl and the butanamide chain may cause slight bathochromic (red) or hypsochromic (blue) shifts. The bromine atom, being a heteroatom with lone pairs, could also influence the electronic transitions, potentially leading to a slight red shift of the absorption maxima.

Fluorescence Spectroscopy: The fluorescence properties of this compound are dependent on the efficiency of radiative decay from the first excited singlet state. While many aromatic amides are fluorescent, the presence of the heavy bromine atom could lead to quenching of fluorescence through enhanced intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield of this compound may be lower compared to its non-brominated analog. The emission spectrum, if observed, would be expected at a longer wavelength than the absorption maximum.

| Spectroscopic Parameter | Expected Value/Region for this compound |

| λmax (π → π*) | ~200-220 nm and 250-270 nm |

| Molar Absorptivity (ε) | High for the primary band, lower for the fine-structured band |

| Emission Maximum | > Absorption Maximum |

| Fluorescence Quantum Yield | Potentially low due to heavy atom effect |

Mass Spectrometry (ESI-MS, GC-EI-ITMS) for Structural Confirmation and Purity Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound (C₁₂H₁₆BrNO), the expected monoisotopic mass is approximately 270.05 Da for the ⁷⁹Br isotope and 272.05 Da for the ⁸¹Br isotope. The presence of bromine is readily identifiable by the characteristic isotopic pattern of two peaks of nearly equal intensity separated by two mass units. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.

Gas Chromatography-Electron Ionization-Ion Trap Mass Spectrometry (GC-EI-ITMS): GC-EI-MS combines the separation power of gas chromatography with the structural information from electron ionization mass spectrometry. In EI, the molecule is subjected to high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure.

For this compound, the molecular ion peak would be expected at m/z 270/272. Key fragmentation pathways would likely involve:

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group or the C-Br bond.

Loss of Br: A prominent peak corresponding to [M-Br]⁺ would be expected.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral alkene.

Cleavage of the amide bond: Fragmentation of the C-N bond can also occur.

A comparison with the GC-MS data for the non-brominated precursor, N,3-dimethyl-N-phenylbutanamide, which shows a molecular ion at m/z 191, would be highly informative in identifying fragments containing the bromine atom. google.com

| Ion Type | Expected m/z for this compound | Key Information |

| [M]⁺˙ | 270/272 | Molecular weight and bromine presence |

| [M+H]⁺ | 271/273 | Molecular weight confirmation (ESI) |

| [M+Na]⁺ | 293/295 | Sodium adduct confirmation (ESI) |

| [M-Br]⁺ | 191 | Loss of bromine atom |

| Other Fragments | Various | Structural elucidation |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases.

However, based on the known structures of similar N-phenylamides, several features can be anticipated. The amide group is expected to be planar or nearly planar. The orientation of the phenyl ring relative to the amide plane will be a key conformational feature, influenced by steric hindrance from the N-methyl group and the bulky isopropyl group.

In the solid state, intermolecular hydrogen bonds are unlikely due to the tertiary nature of the amide. However, other non-covalent interactions, such as C-H···O and C-H···π interactions, would likely play a significant role in the crystal packing. Of particular interest would be the potential for halogen bonding, where the bromine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom (such as the carbonyl oxygen) of a neighboring molecule.

A hypothetical table of crystallographic data is presented below, based on typical values for organic molecules of similar size and composition.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (for chiral space groups if enantiomerically pure) |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Z | 4 |

| Key Intermolecular Interactions | Halogen bonding (Br···O), C-H···O, C-H···π, van der Waals forces |

Chemical Reactivity, Derivatization, and Degradation Pathways

Nucleophilic Substitution Reactions at the Bromine Center

The carbon atom bonded to the bromine is electron-deficient due to the electronegativity of the adjacent bromine and carbonyl group, making it a prime site for nucleophilic attack. This allows the bromine atom, a good leaving group, to be displaced by a wide range of nucleophiles.

Synthesis of Novel N,3-dimethyl-N-phenylbutanamide Derivatives

The substitution of the α-bromo group is a key pathway to novel derivatives. In principle, various nucleophiles can be employed to generate a library of compounds with modified properties. The reaction with amine nucleophiles, for instance, is a well-established method for the synthesis of α-amino amides. Other potential nucleophiles include thiols, which would yield α-thio amides, and alkoxides, resulting in α-alkoxy amides.

While specific studies detailing the reactions of 2-bromo-N,3-dimethyl-N-phenylbutanamide are not extensively documented in publicly available literature, the general reactivity of α-bromo amides allows for the prediction of its derivatization potential. The table below illustrates hypothetical, yet chemically plausible, substitution reactions.

Table 1: Plausible Nucleophilic Substitution Reactions and Products

| Nucleophile | Reagent Example | Predicted Product Class |

|---|---|---|

| Primary Amine | R-NH₂ | α-Alkylamino-N,3-dimethyl-N-phenylbutanamide |

| Secondary Amine | R₂-NH | α-Dialkylamino-N,3-dimethyl-N-phenylbutanamide |

| Thiol | R-SH | α-(Alkylthio)-N,3-dimethyl-N-phenylbutanamide |

| Alkoxide | R-O⁻ | α-Alkoxy-N,3-dimethyl-N-phenylbutanamide |

| Azide | NaN₃ | 2-azido-N,3-dimethyl-N-phenylbutanamide |

Regioselectivity and Stereoselectivity of Substitution

For this compound, nucleophilic attack is highly regioselective, occurring almost exclusively at the α-carbon bearing the bromine atom. The molecule contains a stereocenter at this α-carbon, meaning it exists as a pair of enantiomers. Unless a stereospecific synthesis is employed, the starting material is typically a racemic mixture.

The stereochemical outcome of the substitution reaction (e.g., retention, inversion, or racemization of configuration) depends on the reaction mechanism (SN1 vs. SN2) and the reaction conditions. SN2 reactions, which are common for α-halo carbonyl compounds, proceed with inversion of stereochemistry. The presence of the bulky N-phenyl and isopropyl groups may influence the accessibility of the electrophilic center to the incoming nucleophile.

Reduction and Oxidation Reactions

The functional groups within this compound—the α-bromo group and the tertiary amide—can undergo reduction and oxidation under specific conditions.

Transformation of the Amide Group to Other Functionalities

The tertiary amide group is generally robust but can be transformed. A key reaction is its reduction to an amine. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl completely to a methylene (B1212753) group (C=O → CH₂). This reaction would convert this compound into a substituted 1-bromo-2-(methyl(phenyl)amino)butane derivative. This transformation is a powerful tool for converting carboxylic acid derivatives into amines.

Table 2: Potential Amide Group Transformations

| Reaction Type | Reagent | Potential Product Functionality |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine |

Reduction of the α-Bromo Group

Selective reduction of the carbon-bromine bond without affecting the amide group can also be envisioned. This would result in the formation of the parent compound, N,3-dimethyl-N-phenylbutanamide. This can typically be achieved using radical-based reducing agents, such as tributyltin hydride (Bu₃SnH), or through catalytic hydrogenation under specific conditions that favor dehalogenation.

Stability and Degradation Mechanisms in Research Contexts

As a halogenated organic compound, this compound has potential degradation pathways that are relevant in research and environmental contexts. The stability of the molecule can be influenced by factors such as pH, temperature, and exposure to light.

In laboratory settings, the primary instability would likely arise from its susceptibility to nucleophilic attack by ambient moisture or other nucleophilic reagents present in a solution, leading to slow hydrolysis or substitution. The C-Br bond is the most labile part of the molecule. Under UV irradiation, this bond could potentially undergo homolytic cleavage to form a bromine radical and an α-amide radical, initiating further degradation reactions. In aqueous environments, particularly under basic conditions, hydrolysis of the amide bond can occur, although this typically requires more forcing conditions (e.g., elevated temperatures) compared to the hydrolysis of esters.

Hydrolysis of the Amide Bond under Acidic and Basic Conditions

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the general principles of amide chemistry allow for a detailed projection of its behavior. Amide bonds are notably stable but can be cleaved under forceful acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., concentrated HCl or H₂SO₄) and with the application of heat, the amide bond is expected to undergo hydrolysis. The reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The final steps involve the elimination of the amine moiety, which, after protonation, becomes a good leaving group (N-methylanilinium ion), and the formation of a carboxylic acid. The resulting products would be 2-bromo-3-methylbutanoic acid and N-methylaniline.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (B78521) and heat, the amide would undergo saponification. The hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the amide is less reactive without initial protonation. The reaction yields a carboxylate salt (sodium 2-bromo-3-methylbutanoate) and N-methylaniline. Due to steric hindrance from the N-methyl and N-phenyl groups, these hydrolysis reactions would likely require more vigorous conditions (higher temperatures and longer reaction times) compared to less substituted amides.

| Condition | Reagents | Predicted Products |

|---|---|---|

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 2-bromo-3-methylbutanoic acid and N-methylaniline |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH), Heat | 2-bromo-3-methylbutanoate salt and N-methylaniline |

Elimination Reactions and Formation of Unsaturated Byproducts

The presence of a bromine atom (a good leaving group) and adjacent hydrogen atoms makes this compound a candidate for elimination reactions, typically under basic conditions. pearson.com Such reactions, often following an E2 (bimolecular elimination) mechanism, involve the abstraction of a proton from a carbon adjacent to the one bearing the bromine, leading to the formation of a double bond. pearson.compearson.com

The structure of this compound has two different carbons with abstractable β-hydrogens:

Hydrogen at C3: Removal of a proton from the third carbon would lead to the formation of N,3-dimethyl-N-phenyl-2-butenamide.

Hydrogens on the C4 methyl group: Abstraction of a proton from the methyl group attached to C3 is not possible for a standard β-elimination, as it is a γ-hydrogen.

Therefore, the primary elimination reaction would involve the hydrogen at the C3 position. According to Zaitsev's rule, which posits that the more substituted (and thus more stable) alkene is the major product, the formation of N,3-dimethyl-N-phenyl-2-butenamide would be the expected outcome. pearson.com The use of a sterically bulky base (e.g., potassium tert-butoxide) could potentially favor the formation of the less substituted Hofmann product, but in this molecule's case, only one constitutional isomer of the unsaturated amide can be formed through β-elimination. chegg.com

| Base Type | Reaction Type | Predicted Unsaturated Product |

|---|---|---|

| Strong, non-bulky base (e.g., Sodium Ethoxide) | E2 Elimination | N,3-dimethyl-N-phenyl-2-butenamide |

| Strong, bulky base (e.g., Potassium tert-butoxide) | E2 Elimination | N,3-dimethyl-N-phenyl-2-butenamide |

Photochemical and Thermal Stability Studies

Specific studies detailing the photochemical and thermal degradation of this compound are not readily found in scientific literature. However, its stability can be inferred from related structures.

Photochemical Stability: Molecules containing bromine-carbon bonds can be susceptible to photolysis upon exposure to UV radiation, leading to homolytic cleavage of the C-Br bond to form a bromine radical and a carbon-centered radical. The N-phenyl amide portion of the molecule may also absorb UV light, potentially leading to other photochemical reactions.

Thermal Stability: The thermal stability of a molecule is crucial for its storage and use in synthesis at elevated temperatures. Research on related N-phenyl amides, such as poly(N-phenylpropionamide), has shown thermal degradation occurring in multiple stages, with initial decomposition starting at approximately 180°C. researchgate.net Studies on other nitrogen-rich heterocyclic compounds show thermal stability up to 250°C. mdpi.com It is reasonable to infer that this compound is thermally stable at ambient temperatures but will likely decompose upon significant heating, potentially through elimination of HBr or cleavage of the amide bond.

Application as a Synthetic Intermediate and Building Block

The primary documented application of this compound is as a versatile synthetic intermediate in organic chemistry. Its utility stems from the presence of the reactive α-bromo group, which makes it an excellent electrophile for nucleophilic substitution reactions.

This reactivity allows for the introduction of a wide variety of functional groups in place of the bromine atom. For example, reaction with nucleophiles such as amines, thiols, or cyanides would lead to the formation of α-amino amides, α-thio amides, or α-cyano amides, respectively. These products are often valuable scaffolds for the synthesis of more complex molecules, including pharmacologically active compounds. The N-methyl-N-phenyl amide group itself is a stable and well-defined structural motif that can be carried through multiple synthetic steps.

| Reagent/Nucleophile | Resulting Product Class | Significance |

|---|---|---|

| Amine (R₂NH) | α-Amino Amide | Building blocks for peptides and pharmaceuticals |

| Thiol (RSH) | α-Thioether Amide | Intermediates in medicinal chemistry |

| Azide (e.g., NaN₃) | α-Azido Amide | Precursor to α-amino acids via reduction |

| Cyanide (e.g., NaCN) | α-Cyano Amide | Can be hydrolyzed to form substituted malonic acids |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics and reactivity of 2-bromo-N,3-dimethyl-N-phenylbutanamide.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems by focusing on the electron density. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute various electronic properties. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the lone pairs of the oxygen and bromine atoms, while the LUMO is likely to be distributed over the carbonyl group and the C-Br bond. DFT calculations on similar aromatic amides have shown that the HOMO-LUMO gap can be tailored by altering substituents on the phenyl ring. researchgate.net The analysis of the HOMO-LUMO gap for this compound would provide valuable information about its charge transfer characteristics and its propensity to engage in chemical reactions. nih.gov

Illustrative Data on Frontier Molecular Orbitals

| Parameter | Expected Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as direct computational studies on this compound are not publicly available.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface.

For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and bromine atoms, indicating these as sites for electrophilic attack. researchgate.netmaterialsciencejournal.org The hydrogen atoms of the phenyl group and the methyl groups would exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interactions. mdpi.com The MEP analysis provides a clear, three-dimensional picture of the molecule's reactivity, which is crucial for understanding its interactions with other molecules. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. materialsciencejournal.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability arising from hyperconjugation and charge delocalization.

In this compound, NBO analysis would reveal significant hyperconjugative interactions. For example, the lone pairs on the oxygen and nitrogen atoms are expected to delocalize into the antibonding orbitals of adjacent sigma bonds, contributing to the stability of the amide linkage. nih.govresearchgate.net Similarly, the interaction between the phenyl ring's pi-system and the adjacent amide group would be quantified. NBO analysis can also provide insights into the hybridization of atomic orbitals and the nature of the C-Br bond. nih.gov

Illustrative NBO Analysis Data

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=O) | ~40-50 |

| LP (N) | π* (C=O) | ~30-40 |

| π (Phenyl) | π* (Amide) | ~5-10 |

Note: E(2) represents the stabilization energy. This data is illustrative and based on general findings for similar compounds.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior.

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, including the C-N bond of the amide and the C-C bonds of the butyl chain, leading to a variety of possible conformations.

By simulating the molecule's movements over time, MD can identify the most stable, low-energy conformations and the energy barriers between them. researchgate.net This information is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. The simulations would likely reveal the preferred orientation of the phenyl group relative to the amide plane and the folding of the butanamide chain, taking into account steric hindrance from the methyl groups.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and pharmacology for predicting the binding affinity and mode of action of a ligand with its target protein.

While specific docking studies for this compound are not available in the current scientific literature, the general methodology for such an investigation would involve several key steps. Initially, a high-resolution three-dimensional structure of a biologically relevant target protein would be obtained, either from crystallographic databases or through homology modeling. The three-dimensional structure of this compound would be generated and optimized for its conformational energy.

Docking simulations would then be performed using specialized software to fit the ligand into the binding site of the target protein. These simulations explore a vast number of possible conformations and orientations of the ligand within the binding pocket, calculating a scoring function for each pose to estimate the binding affinity. The results would identify the most stable binding poses and the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The bromine atom in the compound could potentially participate in halogen bonding, an interaction of increasing interest in medicinal chemistry.

Illustrative Docking Study Data for this compound

Disclaimer: The following table is for illustrative purposes only and represents the type of data that would be generated in a docking study. The values are not based on actual experimental or computational results for this specific compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | LEU83, VAL65 | Hydrophobic |

| Hypothetical Kinase A | -8.5 | LYS63 | Hydrogen Bond (with carbonyl oxygen) |

| Hypothetical Kinase A | -8.5 | PHE145 | Pi-Pi Stacking (with phenyl ring) |

| Hypothetical Protease B | -7.2 | GLY122, ALA123 | van der Waals |

| Hypothetical Protease B | -7.2 | SER121 | Hydrogen Bond (with carbonyl oxygen) |

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. wikipedia.org These methods can provide insights into the electronic structure and vibrational modes of a compound, aiding in its characterization.

For this compound, DFT calculations could be employed to predict various spectroscopic data, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netolemiss.edu Such calculations involve optimizing the molecular geometry of the compound and then computing the relevant properties based on its electronic structure. als-journal.com For instance, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to the UV-Vis spectrum. als-journal.com

While experimental spectroscopic data for this compound may be available from suppliers for characterization, detailed theoretical predictions and their comparison with experimental values have not been published in peer-reviewed literature.

Illustrative Theoretically Predicted Spectroscopic Data for this compound

Disclaimer: The data in the following table are hypothetical and for illustrative purposes only. They represent the kind of information that would be generated from theoretical calculations and are not based on actual computational studies of this compound.

| Spectroscopic Property | Calculated Value | Corresponding Functional Group/Atom |

|---|---|---|

| 1H NMR Chemical Shift (ppm) | 7.2-7.5 | Aromatic protons (N-phenyl) |

| 13C NMR Chemical Shift (ppm) | 168 | Carbonyl carbon (C=O) |

| IR Frequency (cm-1) | 1680 | C=O stretching |

| IR Frequency (cm-1) | 2970 | C-H stretching (aliphatic) |

| UV-Vis λmax (nm) | 250 | π → π* transition (phenyl ring) |

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property. nih.govprotoqsar.com These models are valuable in medicinal chemistry for optimizing lead compounds and predicting the properties of novel molecules. scispace.com

A QSAR study involving this compound would typically require a dataset of structurally related compounds with measured biological activity. Various molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters, would be calculated. Statistical methods would then be used to build a mathematical model that relates these descriptors to the observed activity. nih.gov

For this compound, relevant descriptors might include LogP (lipophilicity), molecular weight, polar surface area, and descriptors related to the bromine substituent's electronic and steric effects. As there is no published literature on QSAR or QSPR studies for a series of compounds that includes this compound, any such model would be speculative at this time.

Illustrative Table of Molecular Descriptors for QSAR Modeling

Disclaimer: This table presents a hypothetical selection of molecular descriptors that would be relevant in a QSAR study of this compound. The values are calculated based on its known structure but are presented here for illustrative purposes of the methodology.

| Molecular Descriptor | Hypothetical Value | Relevance |

|---|---|---|

| Molecular Weight | 270.17 g/mol | Size and steric effects |

| LogP | 3.2 | Lipophilicity and membrane permeability |

| Topological Polar Surface Area | 29.1 Ų | Hydrogen bonding potential and polarity |

| Number of Rotatable Bonds | 4 | Conformational flexibility |

| Halogen Atom Count | 1 | Potential for halogen bonding and electronic effects |

Mechanistic Biological Interactions and Structure Activity Relationships Sar

Investigation of Molecular Targets

While specific research on 2-bromo-N,3-dimethyl-N-phenylbutanamide is limited in publicly accessible scientific literature, the broader classes of compounds to which it belongs have been investigated for their interactions with various molecular targets.

General research indicates that N-phenylbutanamide derivatives have been investigated for their potential to inhibit various enzymes. The amide linkage and the phenyl group are common features in many enzyme inhibitors, where they can participate in hydrogen bonding and hydrophobic interactions within the active site of an enzyme. The introduction of a bromine atom can further influence these interactions through halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity. However, specific enzymes that are inhibited by this compound and the detailed mechanisms of such inhibition are not extensively documented in available literature.

Similar to enzyme inhibition, the potential for this compound to bind to specific receptors is an area of interest. The N-phenylalkanamide scaffold is present in various pharmacologically active compounds that target a range of receptors. For instance, N-arylalkanamide derivatives have been explored as ligands for various receptors, including opioid receptors. nih.gov The specific receptor binding profile of this compound, including its affinity and selectivity, has not been detailed in the available scientific reports.

A significant area of research for N-phenylbutanamide derivatives is their interaction with ion channels, particularly KCNQ (or Kv7) potassium channels. These channels are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability. Openers of KCNQ channels are of interest for the treatment of conditions such as epilepsy.

While direct electrophysiological data for this compound is not available, studies on related N-phenylbutanamide derivatives have shown that they can act as KCNQ channel openers. The mechanism of action for these openers often involves interaction with a hydrophobic pocket in the channel, leading to a stabilization of the open state. The lipophilic nature of the N-phenyl and dimethyl groups in this compound would be consistent with the structural requirements for interaction with such a pocket. The bromine atom could further enhance this interaction through favorable contacts within the binding site.

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs). Inhibition of these transporters can prolong the inhibitory effect of GABA, a mechanism that is therapeutically relevant for conditions like epilepsy and anxiety. nih.gov

Several butanamide derivatives have been investigated as inhibitors of GABA transporters. These compounds typically feature a lipophilic moiety that interacts with a corresponding pocket in the transporter protein. Although direct evidence for this compound is lacking, its structural similarity to known GAT inhibitors suggests it may possess similar activity.

Below is a table of IC₅₀ values for some butanamide derivatives against different GABA transporter subtypes, illustrating the potential for this class of compounds to inhibit GATs.

| Compound | GAT1 IC₅₀ (µM) | GAT2 IC₅₀ (µM) | GAT3 IC₅₀ (µM) | BGT1 IC₅₀ (µM) |

| NO711 | 1.0 nih.gov | 740 nih.gov | 350 nih.gov | 3570 nih.gov |

| SKF89976a | 7 nih.gov | 550 nih.gov | 944 nih.gov | 7210 nih.gov |

This table presents data for related butanamide derivatives to illustrate the activity of this compound class and not for this compound itself.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for understanding how the chemical structure of a molecule contributes to its biological activity and for the rational design of new, more potent, and selective compounds.

The presence of a bromine atom at the α-position of the butanamide chain in this compound is expected to significantly influence its biological activity. Halogen atoms, such as bromine, can affect a molecule's properties in several ways:

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the acidity of nearby protons and the reactivity of the carbonyl group in the amide.

Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with hydrophobic binding pockets.

Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its fit within a binding site.

Halogen Bonding: Bromine can act as a halogen bond donor, forming a specific non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a biological target. This can contribute significantly to the binding affinity and selectivity of the compound.

Impact of 3-Position Substitution (isopropyl group) on Biological Activity

The butanamide backbone of the molecule features a methyl group at the 3-position, creating a chiral center and forming an isopropyl group along with the adjacent carbons. This isopropyl group introduces significant steric bulk. The size and shape of this group are crucial for its biological activity, as they can either facilitate a snug fit into a specific hydrophobic pocket of a target enzyme or receptor, or conversely, cause steric hindrance that prevents binding to other, off-target molecules. The specific stereochemistry at this position can also lead to differential activity between enantiomers, as biological systems are often highly sensitive to the spatial arrangement of atoms.

Exploration of Analogues and Derivatives with Modified Substituents

The importance of each substituent is highlighted when comparing this compound to its analogues. Modifications at the N-position or the butanamide chain can drastically alter biological activity. For instance, replacing the N-methyl and N-phenyl groups with an N-isopropyl group would change the electronic and steric profile around the amide bond. glpbio.com Similarly, an analogue lacking the 3-methyl group (thereby having an n-propyl instead of an isopropyl group) would be more flexible and have a different shape, likely altering its binding profile. chemsynthesis.com Another analogue, 2-Bromo-3,3-dimethyl-N-phenylbutanamide, features a tert-butyl group instead of an isopropyl group, which introduces even greater steric hindrance and may enhance metabolic stability. nih.gov

| Compound Name | Key Structural Difference from Parent Compound | CAS Number |

|---|---|---|

| This compound | Parent Compound | 1017036-82-6 bldpharm.com |

| 2-Bromo-3,3-dimethyl-N-phenylbutanamide | Features a tert-butyl group at position 3 (instead of isopropyl) and lacks the N-methyl group. | 5344-87-6 nih.gov |

| 2-bromo-N-methyl-N-phenylbutanamide | Lacks the methyl group at the 3-position. | Not Available chemsynthesis.com |

| 2-Bromo-N-isopropyl-3,3-dimethylbutanamide | N-phenyl and N-methyl groups are replaced by an N-isopropyl group; features a 3,3-dimethyl (tert-butyl) group. | 69959-83-7 glpbio.com |

| 2-Bromo-N-(2,6-dimethylphenyl)butanamide | Lacks the N-methyl and 3-methyl groups; the N-phenyl group is substituted with two methyl groups. | Not Available sigmaaldrich.com |

Biochemical Pathways and Cellular Mechanisms

The chemical reactivity of the compound, particularly the bromine atom, enables it to interfere with various cellular and metabolic processes.

Disruption of Cellular Processes via Covalent Bonding at Nucleophilic Sites

A primary mechanism of action for this compound involves its capacity for covalent modification of biological macromolecules. The bromine atom is an effective leaving group, making the alpha-carbon to which it is attached electrophilic. This allows the compound to act as an alkylating agent, reacting with nucleophilic functional groups found in proteins, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine. By forming a stable, covalent bond with these residues, the compound can irreversibly inhibit enzyme function or disrupt protein structure, leading to the interruption of critical cellular processes. This reactivity makes it a tool for proteomics research to probe protein function. scbt.com

Modulation of Metabolic Pathways (e.g., Cytochrome P450 inhibition)

The compound has the potential to modulate metabolic pathways, notably through the inhibition of cytochrome P450 (CYP450) enzymes. nih.govbiomolther.org These enzymes are central to the metabolism of a vast array of substances. Inhibition can occur through several mechanisms. One possibility is mechanism-based inactivation, where the CYP450 enzyme attempts to oxidize the compound, but the reactive intermediate generated from the bromo-alkane moiety covalently binds to the enzyme's active site or its heme prosthetic group, causing irreversible inhibition. nih.govbiomolther.org Different isozymes of CYP450 (e.g., CYP3A4, CYP2C19) have distinct substrate specificities, and the inhibitory profile of the compound against these enzymes would determine its specific effects on metabolic pathways. mdpi.com

| Cytochrome P450 Isozyme | Hypothetical IC₅₀ (µM) | Potential Level of Inhibition |

|---|---|---|

| CYP1A2 | > 50 | Weak / None |

| CYP2C9 | 15.2 | Moderate |

| CYP2C19 | 2.5 | Strong |

| CYP2D6 | > 50 | Weak / None |

| CYP3A4 | 8.9 | Moderate |

This table presents hypothetical data for illustrative purposes to show how the inhibitory potential of a compound against CYP450 enzymes is typically represented.

Mechanisms of Antimicrobial or Anti-inflammatory Effects at a Molecular Level

While direct studies on this compound are limited, related brominated amide structures have demonstrated antimicrobial and anti-inflammatory properties. nih.govnih.gov The proposed mechanism for these effects is often the inhibition of key enzymes in pathogens or inflammatory cascades. For instance, related N-bromophenyl derivatives have been shown to inhibit proteases like trypsin. nih.govnih.gov An anti-inflammatory effect could be achieved by covalently modifying and inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are crucial for the synthesis of inflammatory mediators. Similarly, antimicrobial activity could result from the irreversible inhibition of essential bacterial enzymes, disrupting processes like cell wall synthesis or metabolic functions, with some related compounds showing activity against Gram-positive bacteria. nih.govnih.gov

Advanced Analytical Techniques in Chemical and Biological Research

Chromatographic Separations for Isomer Analysis and Purity in Research

Chromatographic techniques are indispensable for the separation of complex mixtures, offering high-resolution analysis of isomers and quantification of purity.

Chiral Chromatography for Enantiomeric Separation

The presence of a stereocenter at the α-carbon in 2-bromo-N,3-dimethyl-N-phenylbutanamide necessitates the use of chiral chromatography to separate its enantiomers. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for this purpose. For the separation of related chiral amides and bromo-substituted compounds, cyclodextrin-based CSPs have proven effective. gcms.czwiley.comjiangnan.edu.cn A plausible method for the enantiomeric separation of this compound would involve a capillary GC column coated with a derivatized cyclodextrin.

A hypothetical chiral GC separation of the enantiomers of this compound is detailed in the table below.

| Parameter | Value |

| Column | Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 220 °C at 2 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R-enantiomer) | 18.2 min |

| Retention Time (S-enantiomer) | 18.9 min |

| Resolution (Rs) | >1.5 |

This table presents hypothetical data based on typical chiral separation parameters for analogous compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of non-volatile compounds like this compound. A reversed-phase method is commonly employed for N-phenylamide derivatives. researchgate.net This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A validated isocratic RP-HPLC method allows for the precise determination of the compound's concentration in research samples.

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10mM Sodium Acetate Buffer (pH 5) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~7.5 min |

| Linearity (r²) | >0.999 |

This table outlines a plausible HPLC method for the quantitative analysis of this compound, with values extrapolated from methods for similar N-phenyl amides.

Gas Chromatography (GC) for Volatile Derivative Analysis

Direct GC analysis of amides can be challenging due to their polarity and potential for thermal degradation. nih.govnih.govresearchgate.net To overcome these issues, derivatization to more volatile and stable analogues is a common strategy. For amides, trimethylsilylation is a widely used technique. ajmb.org The analysis of the resulting trimethylsilyl (B98337) derivative of this compound by GC would provide sharp peaks and reproducible quantification. To minimize thermal degradation of the parent compound or its derivative, on-column injection is often preferred over split/splitless injection. nih.gov

| Parameter | Value |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | On-Column Injection |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometry (MS) |

This table presents a hypothetical GC method for the analysis of the trimethylsilyl derivative of this compound.

Hyphenated Techniques for Complex Mixture Analysis

The coupling of chromatographic separation with mass spectrometric detection provides unparalleled sensitivity and specificity for the analysis of complex mixtures.

LC-MS/MS and GC-MS/MS for Metabolite Identification and Reaction Monitoring

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying metabolites of a parent compound in biological matrices. nih.govnih.gov Following administration to a biological system, this compound would likely undergo various metabolic transformations. A typical LC-MS/MS workflow for metabolite identification involves an initial full scan to detect potential metabolites, followed by product ion scans to obtain fragmentation patterns of the ions of interest. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is highly effective for reaction monitoring, especially for volatile compounds or those that can be derivatized. nih.gov In the synthesis of this compound, GC-MS/MS can be used to track the consumption of the starting material, N,3-dimethyl-N-phenylbutanamide, and the formation of the brominated product in real-time. researchgate.net

Plausible Mass Spectrometric Fragmentation of this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| 270/272 [M+H]⁺ | 191 | HBr |

| 270/272 [M+H]⁺ | 134 | C₄H₇Br |

| 270/272 [M+H]⁺ | 106 | C₅H₈BrNO |

| 270/272 [M+H]⁺ | 91 | C₆H₅N(CH₃)CO |

This table presents hypothetical fragmentation data for this compound based on common fragmentation pathways for amides and brominated compounds.

Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Studies

Spectroscopic techniques that allow for real-time analysis of reacting mixtures are invaluable for elucidating reaction mechanisms and optimizing process parameters.

In situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the synthesis of this compound. youtube.com By tracking the disappearance of the C-H stretch of the α-carbon in the starting material and the appearance of new bands associated with the C-Br bond, the reaction progress can be followed continuously. The amide I band (C=O stretch) would also be a key region to monitor for changes in the chemical environment. nih.govlibretexts.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. nih.govresearchgate.netnsf.govrsc.org High-resolution in situ NMR can provide detailed structural information on reactants, intermediates, and products as the reaction proceeds. For the bromination of N,3-dimethyl-N-phenylbutanamide, ¹H NMR could be used to observe the decrease in the signal corresponding to the α-proton and the appearance of a new, downfield-shifted signal for the proton on the bromine-bearing carbon.

常见问题

Q. What are the optimal synthetic routes for preparing 2-bromo-N,3-dimethyl-N-phenylbutanamide, and how can reaction conditions be standardized?

The synthesis typically involves bromination of the parent amide (e.g., N,3-dimethyl-N-phenylbutanamide) using bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents. Key factors include:

- Solvent selection : Dichloromethane or chloroform under inert conditions minimizes side reactions .

- Temperature control : Maintaining 0–5°C during bromination ensures selective substitution at the β-carbon .

- Catalysts : Iron or aluminum chloride may enhance regioselectivity in industrial-scale reactions .

Standardization requires iterative optimization via factorial design (e.g., varying reagent ratios, temperature, and solvent polarity) and monitoring via TLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the bromine substitution pattern and amide backbone. For example, the β-bromine atom deshields adjacent protons (δ ~4.5–5.0 ppm for CH-Br) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z ~270–280 for C₁₂H₁₅BrNO) and fragmentation patterns .

- IR spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm structural integrity .

Q. How can researchers distinguish between competing bromination mechanisms (radical vs. electrophilic) for this compound?

- Radical pathway : Use radical initiators (e.g., AIBN) with NBS; observe regioselectivity via product distribution .

- Electrophilic pathway : Conduct reactions in polar aprotic solvents (e.g., DMF) with Br₂; track intermediate formation via UV-Vis or trapping experiments (e.g., with cyclohexene) .

Contradictory data may arise from solvent polarity or temperature effects, requiring kinetic studies (e.g., Eyring plots) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in bromination reactions of structurally similar amides?

Density Functional Theory (DFT) calculates transition-state energies to identify favored bromination sites. For example:

Q. What strategies resolve contradictory bioactivity data in pharmacological studies of this compound?

- Dose-response assays : Use standardized cell lines (e.g., HEK293 or HepG2) to establish IC₅₀ values for reported anti-inflammatory or anticancer activity .

- Off-target profiling : Employ kinase or receptor panels to identify non-specific interactions .

- Structural analogs : Compare bioactivity of derivatives (e.g., 2-chloro or 2-iodo analogs) to isolate bromine-specific effects .

Q. How can factorial design optimize reaction yield while minimizing byproducts in scaled-up synthesis?

A 2³ factorial design evaluates three variables:

- Factors : Reagent stoichiometry (NBS:amide ratio), temperature, and solvent polarity.

- Responses : Yield (HPLC quantification) and purity (GC-MS).

Statistical analysis (ANOVA) identifies significant interactions. For example, excess NBS at higher temperatures may increase dibromination byproducts, requiring constraint optimization .

Q. What role does the bromine atom play in stabilizing intermolecular interactions (e.g., halogen bonding) in crystal structures?

Single-crystal X-ray diffraction reveals Br···O/N halogen bonds in the solid state. Key metrics:

- Distance : 3.0–3.5 Å for Br···O interactions.

- Angle : ~150–180° for linearity.

Compare with non-brominated analogs to quantify lattice energy differences .

Methodological Notes

- Contradictions in evidence : Industrial-scale bromination () suggests higher temperatures improve efficiency, while laboratory protocols () emphasize low temperatures. This discrepancy highlights the need for context-specific optimization.

- Data gaps : Limited bioactivity data for this compound necessitate extrapolation from structurally related compounds (e.g., ’s bromobutide derivatives).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。